Comparable Multi-Receptor Affinity Profile to Iloperidone Defines Therapeutic Potential
P-88-8991 exhibits a receptor binding profile that is comparable to that of the parent antipsychotic iloperidone, distinguishing it as an active contributor to clinical efficacy. In contrast, the other major metabolite, P95-12113, shows substantially lower affinity [1].
| Evidence Dimension | Receptor binding affinity (pKi in nM) |
|---|---|
| Target Compound Data | pKi = 9.56 (5-HT2A), 8.08 (α1-adrenergic), 7.79 (α2C-adrenergic), 7.80 (D2A) |
| Comparator Or Baseline | Iloperidone: Comparable high affinity profile; P95-12113: pKi = 8.15 (5-HT2A, 60-fold lower than iloperidone) |
| Quantified Difference | P88-8991's 5-HT2A affinity is >10-fold higher than P95-12113; P88-8991 is comparable to iloperidone across key targets |
| Conditions | Radioligand binding assays using human cloned receptors |
Why This Matters
This profile confirms P-88-8991 is the metabolite that retains the therapeutic receptor signature of iloperidone, whereas the alternative metabolite P95-12113 does not, making P-88-8991 the essential compound for studying metabolite-mediated efficacy.
- [1] Subramanian N, et al. Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone. Prog Neuropsychopharmacol Biol Psychiatry. 2002 Apr;26(3):553-60. doi: 10.1016/s0278-5846(01)00307-4. PMID: 11999907. View Source
